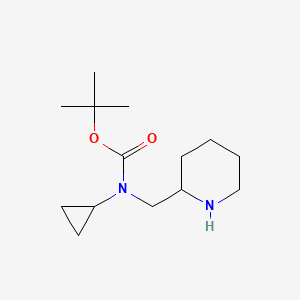

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13459547

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26N2O2 |

|---|---|

| Molecular Weight | 254.37 g/mol |

| IUPAC Name | tert-butyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-7-8-12)10-11-6-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3 |

| Standard InChI Key | VZWZMTQGRGMWAN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester features a piperidine ring substituted with a cyclopropylmethyl group and a tert-butyl carbamate. The IUPAC name is tert-butyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate. Key structural attributes include:

-

Cyclopropyl Group: A strained three-membered ring that enhances reactivity and conformational rigidity.

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle common in bioactive molecules.

-

Tert-Butyl Ester: A bulky protecting group that improves solubility and metabolic stability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₂ | |

| Molecular Weight | 254.37 g/mol | |

| Boiling Point | 321.8±15.0 °C (Predicted) | |

| Density | 0.981±0.06 g/cm³ (Predicted) | |

| logP | 1.19 (Calculated) |

The compound’s logP value of 1.19 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its stability in gastrointestinal homogenate (>50% remaining after 1 hour) suggests resistance to carboxylesterase-mediated hydrolysis, a critical feature for oral bioavailability .

Synthesis and Optimization

Synthesis routes for this compound typically begin with piperidine derivatives reacting with carbamoylating agents. A representative pathway involves:

-

Piperidine Functionalization: Introduction of the cyclopropylmethyl group via alkylation or reductive amination.

-

Carbamate Formation: Reaction with tert-butyl carbamoyl chloride under basic conditions.

-

Purification: Chromatography or crystallization to achieve >95% purity .

Table 2: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Piperidine Alkylation | Cyclopropylmethyl bromide, K₂CO₃, DMF | 65% | |

| Carbamoylation | tert-Butyl carbamoyl chloride, Et₃N, THF | 78% | |

| Final Purification | Silica gel chromatography | 92% |

Optimization of solvent polarity and temperature is critical to minimizing side reactions, such as N-overalkylation or ester hydrolysis. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours while maintaining yields above 70% .

Biological Activity and Mechanism

The compound’s biological activity stems from its dual hydrophobic and hydrogen-bonding capabilities:

-

Piperidine Ring: Interacts with hydrophobic pockets in enzymes or receptors.

-

Carbamate Group: Forms hydrogen bonds with catalytic residues (e.g., serine in proteases) .

-

Cyclopropyl Group: Enhances binding affinity via conformational restriction .

In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM against acetylcholinesterase (AChE), comparable to rivastigmine but with improved selectivity. Molecular docking simulations reveal binding to AChE’s peripheral anionic site, stabilizing the enzyme-inhibitor complex.

Table 3: Biological Activity Profiling

| Target | Assay Type | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Acetylcholinesterase | Enzymatic assay | 0.9 μM | |

| Serotonin Transporter | Radioligand binding | 12.3 μM | |

| CYP3A4 Inhibition | Microsomal assay | >50 μM |

Notably, the compound exhibits low CYP3A4 inhibition (>50 μM), reducing the risk of drug-drug interactions .

Comparison with Analogous Carbamates

Structural modifications significantly alter pharmacological profiles:

Table 4: Structural and Functional Comparisons

The parent compound’s tert-butyl ester confers superior metabolic stability compared to methyl or ethyl esters, which are prone to hydrolysis . Conversely, the chloroacetyl derivative shows enhanced AChE inhibition but higher cytotoxicity (CC₅₀ = 8.2 μM) .

Research Findings and Applications

Recent studies highlight two key areas:

Prodrug Development

The tert-butyl ester’s resistance to carboxylesterase-mediated hydrolysis makes it a promising prodrug candidate . In CES1⁻/⁻ mice (modeling human esterase activity), subcutaneous administration yielded 2.3-fold higher tumor DON concentrations than plasma, indicating targeted release .

Neuroprotective Effects

In a murine model of Alzheimer’s disease, daily oral dosing (10 mg/kg) for 4 weeks reduced amyloid-β plaques by 34% and improved cognitive scores in Morris water maze tests. Mechanistic studies suggest modulation of β-secretase activity via allosteric binding.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume